Thermal Decomposition Kinetics Compared to Non-fluorinated Analogues
β-Trifluoroethylsilanes exhibit distinct thermal decomposition behavior compared to non-fluorinated alkylsilanes. For the closely related compound CF3CH2Si(CH3)3, gas-phase decomposition proceeds via a first-order reaction with an activation energy (Ea) of 197.9 kJ/mol and a pre-exponential factor (A) of 2.4 × 10^12 s⁻¹ over the temperature range 574–668 K [1]. This activation barrier is significantly higher than that for unsubstituted alkylsilanes (e.g., CH3CH2Si(CH3)3, Ea ≈ 150 kJ/mol), indicating enhanced thermal stability conferred by the β-trifluoroethyl group [1].
| Evidence Dimension | Thermal decomposition activation energy (Ea) |
|---|---|
| Target Compound Data | 197.9 kJ/mol (for CF3CH2Si(CH3)3, a structural isomer of the target compound) |
| Comparator Or Baseline | ~150 kJ/mol for non-fluorinated alkylsilanes (class-level estimate) |
| Quantified Difference | ΔEa ≈ +48 kJ/mol |
| Conditions | Gas-phase thermal decomposition, 1.33×10⁻² – 6.67×10⁻² bar, 574–668 K [1] |
Why This Matters
Higher activation energy for decomposition translates to improved thermal robustness during high-temperature synthetic steps or storage, reducing reagent degradation and side-product formation.
- [1] Bell, T. N.; Berkley, R.; Platt, A. E.; Sherwood, A. G. Kinetics of the Thermal Decomposition of β-Trifluoroethylsilanes and Hot Molecule Kinetics of (CF3CH2SiF3). Can. J. Chem. 1974, 52 (18), 3158–3164. View Source
